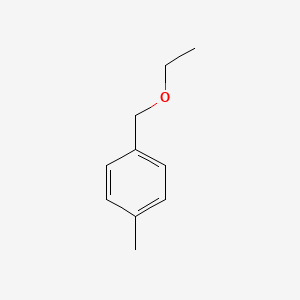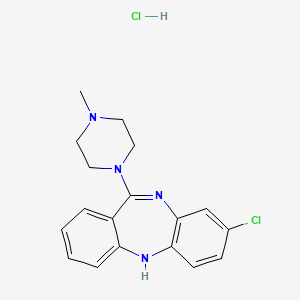![molecular formula C6H8O4 B1656861 3-bromo-4-metoxi-N-[2-(4-metilfenil)-1,3-benzoxazol-5-il]benzamida CAS No. 5469-25-0](/img/structure/B1656861.png)
3-bromo-4-metoxi-N-[2-(4-metilfenil)-1,3-benzoxazol-5-il]benzamida
Descripción general
Descripción
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also has a bromo group (Br), a methoxy group (OCH3), and a benzoxazole group (a fused benzene and oxazole ring) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a bromo group, a methoxy group, and a benzoxazole group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles. The bromo group can be replaced by other groups in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromo group might increase the compound’s density and boiling point compared to benzamide without any substituents .Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
Este compuesto sirve como intermedio en la síntesis de varios agentes farmacéuticos. Sus grupos bromo y metoxi son particularmente útiles para facilitar las reacciones químicas posteriores que conducen a la formación de moléculas complejas de fármacos. Por ejemplo, se puede utilizar para preparar derivados que pueden tener potencial como nuevos agentes terapéuticos .
Ciencia de Materiales
En el campo de la ciencia de materiales, las características estructurales de este compuesto lo convierten en un candidato para el desarrollo de semiconductores orgánicos. Estos semiconductores podrían utilizarse en la producción de dispositivos electrónicos, como diodos emisores de luz orgánicos (OLED) y células fotovoltaicas orgánicas (OPV), que son componentes esenciales en la próxima generación de pantallas electrónicas y paneles solares .
Química Analítica
La parte benzoxazol del compuesto es de interés en la química analítica para el desarrollo de nuevos reactivos analíticos. Estos reactivos se pueden utilizar en cromatografía y espectrofotometría para la detección y cuantificación de diversas sustancias, incluidas biomoléculas y contaminantes ambientales .
Síntesis Química
Este derivado de benzamida es valioso en la síntesis química como bloque de construcción para la construcción de moléculas más complejas. Sus sitios reactivos permiten transformaciones selectivas, que se pueden utilizar en la síntesis de diversos compuestos orgánicos, incluidos aquellos con potencial actividad biológica .
Farmacología
En farmacología, se explora el marco molecular del compuesto por sus propiedades farmacológicas. Se puede investigar su afinidad de unión a varios objetivos biológicos, lo que podría conducir al descubrimiento de nuevos medicamentos para tratar enfermedades. Las interacciones del compuesto con enzimas, receptores y otras proteínas son de particular interés .
Síntesis Orgánica
El compuesto también se utiliza en la síntesis orgánica, donde puede sufrir varias reacciones para formar nuevos enlaces carbono-carbono o carbono-heteroátomo. Esta versatilidad lo convierte en una herramienta valiosa para los químicos sintéticos en la creación de una amplia gama de moléculas orgánicas, lo que podría conducir a nuevos medicamentos, agroquímicos y colorantes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves the synthesis of the benzoxazole ring followed by the attachment of the amide and bromo-methoxy groups.", "Starting Materials": [ "4-methylphenylacetic acid", "o-phenylenediamine", "methoxyamine hydrochloride", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride", "bromine", "4-methoxybenzoyl chloride", "N,N-dimethylformamide", "triethylamine", "N,N-dimethylacetamide", "N,N'-dicyclohexylcarbodiimide", "benzoyl chloride", "ammonium chloride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid by reacting 4-methylphenylacetic acid with o-phenylenediamine in the presence of methoxyamine hydrochloride and sodium hydroxide.", "Conversion of 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid to 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid chloride by reacting with phosphorus oxychloride.", "Synthesis of 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid N-(4-methoxybenzoyl)amide by reacting 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid chloride with 4-methoxybenzoyl chloride in the presence of N,N-dimethylformamide and triethylamine.", "Synthesis of 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide by reacting 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid N-(4-methoxybenzoyl)amide with bromine in the presence of N,N-dimethylacetamide and N,N'-dicyclohexylcarbodiimide, followed by reaction with benzoyl chloride and ammonium chloride in the presence of sodium bicarbonate and ethyl acetate." ] } | |
Número CAS |
5469-25-0 |
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
(E)-2-ethylbut-2-enedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+ |
Clave InChI |
SASYHUDIOGGZCN-ONEGZZNKSA-N |
SMILES isomérico |
CC/C(=C\C(=O)O)/C(=O)O |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)Br |
SMILES canónico |
CCC(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1E)-2-(3-nitrophenyl)vinyl]-3-methylbenzothiazole, iodide](/img/structure/B1656780.png)


![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-2-ethylpiperidine](/img/structure/B1656786.png)


![[(Z)-1-(4-nitrophenyl)ethylideneamino]thiourea](/img/structure/B1656791.png)


![2-[(5-Chloro-2-thienyl)methylene]hydrazine-1-carboxamide](/img/structure/B1656796.png)

![4-[(Cyclohexylamino)methyl]-2-methoxyphenol;hydrochloride](/img/structure/B1656800.png)

